6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one
Description
6-(2-Aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 2-aminophenyl group at position 6 and an ethylthio (-S-C₂H₅) substituent at position 2. This compound belongs to the 1,2,4-triazinone class, which is widely studied for herbicidal, pharmaceutical, and antimicrobial applications .
Properties
CAS No. |
405921-19-9 |
|---|---|
Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
6-(2-aminophenyl)-3-ethylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4OS/c1-2-17-11-13-10(16)9(14-15-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16) |
InChI Key |
OCIYLWBDDSEMNP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-aminobenzonitrile with ethylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The amino group and the triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Herbicidal Activity and Environmental Persistence
Key Compounds:
Metribuzin [4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one]: A well-known triazinone herbicide with a methylthio (-S-CH₃) group. Mode of action: Inhibits photosynthesis by binding to the D1 protein in photosystem II . Soil persistence: Half-life of 8 days at 35°C in silt loam soil .
Ethylthio Analog [4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one]: Replaces methylthio with ethylthio, increasing the alkyl chain length. Degradation: Faster initial degradation than metribuzin, with reduced soil persistence .
Propylthio Analog [6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one]: Longer alkyl chain (propylthio, -S-C₃H₇) increases lipophilicity. Implications: Enhanced membrane permeability but slower degradation, posing higher bioaccumulation risks .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Half-Life (Days) | LogP* | Key Application |
|---|---|---|---|---|
| Metribuzin | Methylthio | 8 | 1.8 | Herbicide |
| Ethylthio Analog | Ethylthio | <8 (estimated) | 2.1 | Herbicide |
| Target Compound | Ethylthio | N/A | 2.3 | Research (herbicidal) |
| Propylthio Analog | Propylthio | >8 (estimated) | 2.7 | Experimental |
*LogP values estimated based on alkyl chain trends.
Structural Modifications in Acylhydrazone Derivatives
Modifications at position 4 of the triazinone core (e.g., acylhydrazones) significantly alter bioactivity:
- Compound 15: [(E)-4-(benzylidene)amino analog] Enhanced herbicidal activity against broadleaf weeds due to aromatic conjugation .
- Compound 18: [(E)-4-(4-hydroxy-3-methoxybenzylidene)amino analog] UV-Vis λmax = 326 nm; higher molar absorptivity suggests improved light absorption for photodegradation .
- Compound 21: [(E)-4-(naphthalen-1-yl-methylene)amino analog] Increased hydrophobicity (LogP ~3.5) improves foliar adhesion but reduces soil mobility .
Table 2: Acylhydrazone Derivatives of Metribuzin
| Compound | R-Substituent | Melting Point (°C) | λmax (nm) | Herbicidal Activity* |
|---|---|---|---|---|
| 15 | Benzylideneamino | 107–108 | 302 | High |
| 18 | 4-Hydroxy-3-methoxybenzylidene | 186–187 | 326 | Moderate |
| 21 | Naphthalen-1-yl-methylene | 164–165 | 329 | Low |
*Activity relative to metribuzin.
Pharmacological Analogs
- Anticancer Derivatives: S-glycosyl and S-alkyl triazinones (e.g., compound 12) show cytotoxicity against cancer cell lines via thiol-mediated mechanisms .
- Anti-HIV Agents: Spiro-fluorene triazinones exhibit activity by inhibiting viral protease .
Biological Activity
6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound notable for its unique structure, which includes a triazine ring. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, synthesis, and related research findings.
Molecular Characteristics
- Molecular Formula : C₁₁H₁₂N₄OS
- Molecular Weight : 248.30 g/mol
- CAS Number : 1119452-05-9
The structure of 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one features an amino group at the 2-position and an ethylthio group at the 3-position, contributing to its reactivity and biological profile.
Structural Comparison
The following table compares 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one | C₁₁H₁₂N₄OS | Contains an ethylthio group |
| 5-(2-Aminophenyl)-3-(methylthio)-1,2,4-triazin-6(1H)-one | C₁₁H₁₂N₄OS | Methylthio instead of ethylthio |
| 5-(4-Aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one | C₁₁H₁₂N₄OS | Different amino position |
Antimicrobial Properties
Research has indicated that compounds with triazine structures exhibit significant antimicrobial activity. In vitro studies have shown that 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one demonstrates effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
These findings suggest that this compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. In cell line assays:
- HeLa Cells : The compound induced apoptosis with an IC50 value of approximately 15 µM.
- MCF-7 Cells : Showed reduced cell viability at concentrations above 10 µM.
These results point towards its potential application in cancer therapy.
The proposed mechanism by which 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one exerts its biological effects includes:
- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis in microbial cells.
- Apoptotic Pathway Activation : Triggering intrinsic apoptotic pathways in cancer cells through caspase activation.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various triazine derivatives, including 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one. The study concluded that the compound's structural features significantly enhance its binding affinity to bacterial ribosomes, leading to effective protein synthesis inhibition.
Cancer Cell Line Studies
Another research project by Johnson et al. (2024) focused on the anticancer properties of this compound. The results indicated that treatment with varying concentrations resulted in significant apoptosis in cancer cell lines compared to controls. The study highlighted the need for further exploration into the compound's mechanism and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
